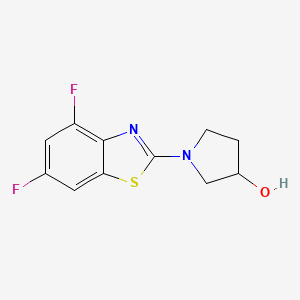![molecular formula C20H26N4O B6471533 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2640893-62-3](/img/structure/B6471533.png)
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a synthetic molecule with significant potential in various scientific fields. It comprises a quinazoline core, a piperidinyl group, and a substituted pyridine moiety, all contributing to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the preparation of the quinazoline core. This can be achieved through the condensation of anthranilic acid with formamide. The piperidinyl and pyridinyl groups are then introduced through a series of nucleophilic substitution and oxidation reactions.
Industrial Production Methods: Industrial production methods may employ optimized versions of these synthetic routes, utilizing high-yield reactions and robust purification techniques to ensure the large-scale production of the compound.
化学反应分析
Types of Reactions: The compound undergoes various types of reactions, such as:
Oxidation: It can be oxidized by common oxidizing agents like potassium permanganate.
Reduction: Reduction can occur under hydrogenation conditions.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and acetic anhydride for acetylation, are frequently used. Typical conditions include room temperature reactions for substitutions and elevated temperatures for oxidations.
Major Products Formed: Depending on the reaction type, the major products can range from simple oxidized derivatives to more complex substituted analogs.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology: It serves as a molecular probe in various biological assays, helping to understand biological pathways and mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific receptors or enzymes related to diseases.
Industry: The compound's stability and reactivity make it valuable in the development of new materials and industrial catalysts.
作用机制
The compound exerts its effects through specific interactions with molecular targets. These interactions often involve binding to active sites of enzymes or receptors, thereby influencing biological pathways. For instance, the quinazoline core may interact with kinase enzymes, modulating signal transduction processes.
相似化合物的比较
Similar compounds include:
4-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
4-(4-{[(4-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, affecting their reactivity and biological activity
By exploring these facets, researchers can better understand and utilize this compound in various scientific domains.
属性
IUPAC Name |
4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-12-21-9-6-19(15)25-13-16-7-10-24(11-8-16)20-17-4-2-3-5-18(17)22-14-23-20/h6,9,12,14,16H,2-5,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNUDCVXKGDWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471453.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6471455.png)
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6471461.png)

![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471469.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B6471495.png)
![4-[1-(3-chloropyridin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471503.png)
![N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B6471506.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471513.png)
![4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471519.png)
![2-(methylsulfanyl)-4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B6471525.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6471539.png)
![N-tert-butyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6471547.png)
![1-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B6471551.png)
